Loxapine Succinate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1975 and is indicated for schizophrenia. This drug has a black box warning from the FDA.

Loxapine is only found in individuals that have used or taken this drug. It is an antipsychotic agent used in schizophrenia. Loxapine is a dopamine antagonist, and also a serotonin 5-HT2 blocker. The exact mode of action of Loxapine has not been established, however changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization as calming effects and suppression of aggressive behavior.

See also: Loxapine (has active moiety).

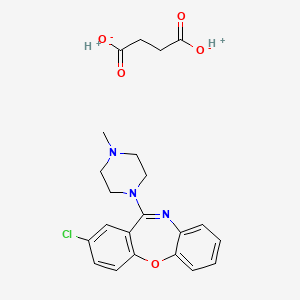

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

butanedioic acid;8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.C4H6O4/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;5-3(6)1-2-4(7)8/h2-7,12H,8-11H2,1H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZBAXDVDZTKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1977-10-2 (Parent) | |

| Record name | Loxapine succinate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027833643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045227 | |

| Record name | Loxapine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27833-64-3 | |

| Record name | Loxapine succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27833-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loxapine succinate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027833643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loxapine succinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Loxapine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid, compound with 2-chloro-11-(4-methylpiperazin-1-yl)dibenz[b,f][1,4]oxazepine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOXAPINE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59SG0MRYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Loxapine Succinate: A Deep Dive into its Central Nervous System Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Loxapine Succinate within the central nervous system. Loxapine, a dibenzoxazepine tricyclic antipsychotic, has a complex pharmacological profile characterized primarily by its potent antagonism of dopamine and serotonin receptors. This document provides a detailed overview of its receptor binding affinities, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Receptor Binding Profile of Loxapine

Loxapine's therapeutic effects and side-effect profile are largely dictated by its affinity for a range of neurotransmitter receptors. Its primary antipsychotic action is attributed to its blockade of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] The drug's classification as a "typical" or "atypical" antipsychotic has been a subject of discussion, with evidence suggesting characteristics of both, largely dependent on the dose and the corresponding receptor occupancy.[4] At lower doses, its higher occupancy of 5-HT2A receptors compared to D2 receptors lends it an "atypical" profile.[4]

The following table summarizes the in vitro binding affinities of loxapine for various human recombinant receptors, expressed as the equilibrium dissociation constant (Kb) in nanomolars (nM). A lower Kb value indicates a higher binding affinity.

| Receptor Subtype | Loxapine Kb (nM) | Reference |

| Dopamine D2 | <2 | [4] |

| Serotonin 5-HT2A | <2 | [4] |

| Dopamine D1 | 12-29 | [4] |

| Dopamine D4 | 12-29 | [4] |

| Dopamine D5 | 12-29 | [4] |

| Serotonin 5-HT2C | 12-29 | [4] |

| Dopamine D3 | >1000 | [4] |

| Serotonin 5-HT1A | >1000 | [4] |

| Serotonin 5-HT4 | >1000 | [4] |

| Serotonin 5-HT6 | >1000 | [4] |

| Serotonin 5-HT7 | >1000 | [4] |

Key Signaling Pathways Modulated by Loxapine

Loxapine's antagonism of D2 and 5-HT2A receptors disrupts the normal signaling cascades initiated by dopamine and serotonin, respectively. These actions are believed to underlie its therapeutic efficacy in psychotic disorders.

Dopamine D2 Receptor Antagonism

The prevailing theory of psychosis involves hyperactive dopaminergic pathways.[1] Loxapine acts as a potent antagonist at D2 receptors, thereby blocking the effects of endogenous dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase through the Gαi/o subunit. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, loxapine prevents this inhibitory effect, leading to a relative normalization of cAMP levels and downstream signaling.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is a key feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[2][5] 5-HT2A receptors are GPCRs coupled to Gαq/11 proteins. Activation by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Loxapine's blockade of 5-HT2A receptors inhibits this signaling cascade.

Experimental Protocols

The characterization of loxapine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Competition Binding Assays

This technique is fundamental for determining the binding affinity of a drug to a specific receptor.

Methodology:

-

Tissue/Cell Preparation: Membranes from cells expressing a high density of the target receptor (e.g., CHO or HEK-293 cells transfected with the human receptor cDNA) or from specific brain regions are prepared.[4]

-

Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind with high affinity and specificity to the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (loxapine).

-

Separation: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Positron Emission Tomography (PET)

PET is a non-invasive in vivo imaging technique used to measure receptor occupancy in the living brain.

Methodology:

-

Radiotracer Administration: A radiolabeled tracer that binds specifically to the target receptor (e.g., [11C]-Raclopride for D2 receptors or [18F]-Altanserin for 5-HT2A receptors) is administered intravenously to the subject.[4]

-

PET Scanning: The distribution of the radiotracer in the brain is measured over time using a PET scanner.

-

Baseline Scan: A baseline scan is performed without the presence of the test drug to determine the baseline receptor availability.

-

Drug Administration and Post-Dosing Scan: The subject is administered loxapine, and after a certain period, a second PET scan is performed to measure the receptor availability in the presence of the drug.

-

Data Analysis: The receptor occupancy is calculated by comparing the binding potential of the radiotracer in the post-dosing scan to the baseline scan.

Conclusion

This compound's mechanism of action in the central nervous system is multifaceted, with its primary therapeutic effects stemming from its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The balance of its activity at these two key receptors influences its clinical profile, blurring the lines between "typical" and "atypical" antipsychotic classifications. A thorough understanding of its receptor binding affinities and the downstream signaling pathways it modulates, as elucidated by techniques like radioligand binding assays and PET imaging, is crucial for optimizing its clinical use and for the development of novel antipsychotic agents.

References

- 1. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. The D2 receptor occupancy profile of loxapine determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Loxapine Succinate: A Technical Guide to Dopamine D2 Receptor Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between loxapine succinate, a dibenzoxazepine antipsychotic agent, and the dopamine D2 receptor (D2R), a primary target in the treatment of schizophrenia. We will explore its binding affinity, the theoretical and clinical importance of its binding kinetics, the experimental protocols used for these determinations, and the core signaling pathway it modulates.

Dopamine D2 Receptor Binding Affinity

Loxapine is characterized by its high affinity for the dopamine D2 receptor, which is fundamental to its antipsychotic efficacy.[1] The strength of this interaction is quantified by equilibrium dissociation constants such as Ki (inhibition constant) and Kb (binding affinity constant), where lower values indicate a stronger binding affinity. Loxapine's potent antagonism at the D2 receptor has been consistently demonstrated in various preclinical studies.[2][3]

Data from in vitro competition binding experiments using human recombinant receptors have established loxapine's nanomolar affinity for the D2 receptor. These findings are summarized in the table below.

Table 1: Loxapine Affinity for the Dopamine D2 Receptor

| Parameter | Value (nM) | Receptor Source | Reference |

|---|---|---|---|

| Kb | < 2 | Human Recombinant (CHO/HEK-293 cells) | [2][4] |

| Ki | 12 | Not Specified | |

This high affinity underscores the central role of D2 receptor blockade in loxapine's mechanism of action. Positron Emission Tomography (PET) studies in patients have confirmed that oral doses of loxapine lead to significant D2 receptor occupancy in the striatum, ranging from 52% to 90% at doses between 10 and 100 mg/day.[5]

Dopamine D2 Receptor Binding Kinetics

Beyond simple affinity, the temporal dynamics of the drug-receptor interaction—known as binding kinetics—are critical for understanding an antipsychotic's clinical profile, including its propensity for extrapyramidal symptoms (EPS). These kinetics are defined by two key parameters:

-

Association Rate Constant (kon): The rate at which a drug binds to the receptor.

-

Dissociation Rate Constant (koff): The rate at which a drug unbinds from the receptor.

The equilibrium dissociation constant (Kd or Ki) is a ratio of these two rates (Kd = koff / kon). Studies have shown that for many antipsychotics, the thousand-fold differences in D2 affinity are almost entirely determined by the dissociation rate (koff), with less variation in the association rate (kon).[1][6]

The "Fast-Off" Hypothesis and Atypicality

A leading hypothesis posits that "atypical" antipsychotics, which generally have a lower risk of EPS, exhibit fast dissociation kinetics (a high koff value) from the D2 receptor.[6][7] This rapid unbinding allows the drug to be displaced by surges in endogenous dopamine, preserving more physiological dopamine transmission. In contrast, "typical" antipsychotics tend to have slower dissociation rates, leading to a more sustained and insurmountable blockade that is associated with higher EPS risk.[6][7]

While specific kon and koff values for loxapine at the D2 receptor are not available in the cited literature, its classification has been a subject of discussion. Traditionally considered a "typical" antipsychotic, some evidence suggests it has "atypical" characteristics, particularly at lower doses.[2] Its high affinity for 5-HT2A receptors, comparable to its D2 affinity, gives it a receptor profile that differs from classic typical neuroleptics.[8] An analysis of its D2 binding kinetics would be invaluable in clarifying its mechanistic classification.

Experimental Protocols

The determination of affinity and kinetic constants relies on robust in vitro assays, most commonly radioligand binding assays.

Protocol for Competitive Binding Assay (Ki Determination)

This assay measures the affinity of a test compound (loxapine) by quantifying its ability to displace a radiolabeled ligand of known affinity from the target receptor.

Methodology:

-

Preparation of Reagents:

-

Membrane Homogenate: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: Select a high-affinity D2 receptor antagonist radioligand, such as [3H]-raclopride or [3H]-spiperone.

-

Test Compound: Prepare serial dilutions of this compound.

-

Assay Buffer: Use an appropriate buffer (e.g., Tris-HCl) containing necessary ions.

-

-

Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and a range of concentrations of loxapine. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor, e.g., haloperidol).

-

Equilibration: Allow the reaction to reach equilibrium (e.g., incubate for 60-120 minutes at a specific temperature).

-

Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters. The membranes and the bound radioligand are trapped on the filter.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the specific binding (Total - Non-specific) against the logarithm of the loxapine concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of loxapine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol for Kinetic Binding Assays (kon and koff Determination)

These assays measure the rate of ligand binding and unbinding over time.

Methodology for Association Rate (kon):

-

Initiate the binding reaction by mixing D2R membranes with multiple concentrations of the radioligand.

-

At various time points, terminate the reaction for a set of samples (e.g., by rapid filtration).

-

Measure the specific binding at each time point for each concentration.

-

Plot binding vs. time for each concentration and fit the data to determine the observed association rate (kobs) for each.

-

Plot kobs vs. the radioligand concentration. The slope of this linear plot is the kon . The y-intercept is the koff .

Methodology for Dissociation Rate (koff):

-

Pre-incubate D2R membranes with the radioligand to allow binding to reach equilibrium.

-

Initiate dissociation by adding a saturating concentration of a non-radiolabeled competitor (e.g., haloperidol) to prevent re-binding of the radioligand once it dissociates.

-

At various time points, terminate the reaction by filtration and measure the remaining bound radioactivity.

-

Plot the logarithm of specific binding vs. time. The slope of this plot is the negative of the koff .

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that belongs to the D2-like family. Its primary signaling mechanism involves coupling to the Gαi/o family of G proteins. Loxapine, as an antagonist, blocks this pathway.

Signaling Cascade:

-

Under normal conditions, dopamine binds to the D2 receptor.

-

This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G protein (Gαi/oβγ).

-

The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

The activated Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase .

-

Inhibition of adenylyl cyclase reduces the conversion of ATP to cyclic AMP (cAMP).

-

The resulting decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA) and downstream modulation of gene expression and cellular function.

Loxapine blocks step 1, preventing dopamine from initiating this inhibitory cascade, thereby increasing downstream signaling relative to the dopamine-inhibited state.

References

- 1. researchgate.net [researchgate.net]

- 2. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The D2 receptor occupancy profile of loxapine determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors: implications for the therapeutics of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Serotonin 5-HT2A Receptor Binding Profile of Loxapine Succinate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding characteristics of Loxapine Succinate at the serotonin 5-HT2A receptor. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Binding Profile

Loxapine exhibits a high affinity for the serotonin 5-HT2A receptor, a key characteristic that contributes to its pharmacological profile. While historically classified as a typical antipsychotic, its potent 5-HT2A antagonism gives it features more aligned with atypical antipsychotics.[1] The affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kb), with lower values indicating higher affinity.

Data from various in vitro studies have established loxapine's potent interaction with the 5-HT2A receptor. Competition binding experiments confirm a high affinity, with a measured Kb value of less than 2 nM.[2] Other studies using [3H]ketanserin as the radioligand reported Ki values of 6.2 nM in human frontal cortex membranes and 6.6 nM in bovine frontal cortex membranes.[3] This strong binding affinity for the 5-HT2A receptor is a crucial component of its mechanism of action.[4]

Table 1: Quantitative Binding Data for Loxapine at the 5-HT2A Receptor

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Kb | < 2 nM | Human (recombinant) | - | [2] |

| Ki | 6.2 nM | Human (Frontal Cortex) | [3H]ketanserin | [3] |

| Ki | 6.6 nM | Bovine (Frontal Cortex) | [3H]ketanserin | [3] |

In vivo studies using positron emission tomography (PET) have shown that loxapine is an equipotent blocker of both 5-HT2A and D2 receptors in patients.[5] The dosage required to occupy 50% of 5-HT2A receptors was determined to be 13.6 mg/day.[5]

Mechanism of Action and Signaling Pathway

The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/G11 family of G proteins.[6] This initiates a downstream signaling cascade by activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Simultaneously, DAG activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability and neurotransmitter release.

Loxapine acts as a potent antagonist at the 5-HT2A receptor.[3][7][8] By binding to the receptor, it blocks serotonin from activating the Gq/G11 signaling pathway, thereby inhibiting the subsequent production of IP3 and DAG and the release of intracellular calcium.

Furthermore, many antipsychotic drugs, including loxapine, have been shown to exhibit inverse agonist properties at serotonin receptors.[9][10][11] An inverse agonist not only blocks the action of the endogenous ligand (like a traditional antagonist) but also reduces the receptor's basal, constitutive activity that occurs even in the absence of serotonin.[12] This inverse agonism may further contribute to its therapeutic effects by more effectively dampening overactive serotonergic signaling.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of loxapine for the 5-HT2A receptor is determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (loxapine) to displace a radioactively labeled ligand (e.g., [3H]ketanserin) that is known to bind with high affinity to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes prepared from cell lines stably expressing the human 5-HT2A receptor (e.g., CHO or HEK-293 cells) or from brain tissue (e.g., rat frontal cortex).[2][13]

-

Radioligand: [3H]ketanserin, a selective 5-HT2A antagonist.[6][13]

-

Test Compound: this compound, prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled ketanserin or another potent 5-HT2A antagonist.[6]

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[14]

-

Filtration System: 96-well filter plates (e.g., GF/B or GF/C) and a vacuum harvester.[13][14]

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize frozen cells or tissue in a cold lysis buffer.[14]

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and centrifuging again.

-

Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.[14]

-

-

Assay Incubation:

-

Set up the assay in a 96-well plate. Each well will have a final volume of ~250 µL.[14]

-

Total Binding Wells: Add receptor membranes, a fixed concentration of [3H]ketanserin (typically near its Kd, e.g., 0.5 nM), and assay buffer.[6]

-

Non-specific Binding Wells: Add receptor membranes, [3H]ketanserin, and a saturating concentration of unlabeled ketanserin.[6]

-

Competition Wells: Add receptor membranes, [3H]ketanserin, and varying concentrations of this compound.

-

Incubate the plate for a set time (e.g., 60 minutes) at room temperature with gentle agitation to allow the binding to reach equilibrium.[6][14]

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by vacuum filtration through the filter plate. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).[14]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

-

Data Analysis:

-

Specific Binding: Calculate by subtracting the non-specific binding CPM from the total binding CPM.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the loxapine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of loxapine that displaces 50% of the radioligand).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

-

References

- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Inverse agonist activity of atypical antipsychotic drugs at human 5-hydroxytryptamine2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

Pharmacological Characterization of Loxapine Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxapine is a dibenzoxazepine-class antipsychotic agent that has been utilized in the management of schizophrenia for several decades.[1] Chemically, it is a tricyclic compound distinct from phenothiazines and butyrophenones. While historically classified as a "typical" or first-generation antipsychotic, loxapine possesses a unique receptor binding profile that confers properties of both typical and atypical agents.[1][2] This guide provides a detailed pharmacological characterization of loxapine succinate, focusing on its mechanism of action, receptor affinity, pharmacokinetics, and the experimental methodologies used to elucidate these properties.

Mechanism of Action

The therapeutic effects of loxapine in schizophrenia are primarily mediated through the antagonism of dopamine and serotonin receptors in the central nervous system.[3] Its clinical profile is a composite of its interactions with a wide range of neurotransmitter receptors.

2.1 Dopamine D2 Receptor Antagonism: Like other conventional antipsychotics, a core component of loxapine's mechanism is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway.[4] This action is strongly correlated with the alleviation of the positive symptoms of schizophrenia, such as hallucinations and delusions. However, high occupancy of D2 receptors in the nigrostriatal pathway is also associated with an increased risk of extrapyramidal symptoms (EPS).[1]

2.2 Serotonin 5-HT2A Receptor Antagonism: A defining feature of loxapine is its high affinity for the serotonin 5-HT2A receptor, a characteristic more commonly associated with "atypical" antipsychotics.[2][3] The ratio of 5-HT2A to D2 receptor affinity is a key determinant of a drug's atypicality. Potent 5-HT2A antagonism is believed to mitigate the EPS caused by D2 blockade and may contribute to efficacy against the negative symptoms of schizophrenia.[4] Loxapine's high 5-HT2A affinity gives it a pharmacological profile that bridges the gap between typical and atypical agents.[5]

2.3 Other Receptor Interactions: Loxapine's broader pharmacological effects, including its side-effect profile, are influenced by its affinity for other receptors.[1]

-

Dopamine D1, D4, and D5 Receptors: Loxapine shows intermediate affinity for these dopamine receptor subtypes, which may contribute to its overall antipsychotic effect.[5] Its particularly high affinity for the D4 receptor is similar to that of clozapine.[1]

-

Serotonin 5-HT2C Receptor: Antagonism at this receptor has been linked to effects on mood and appetite. Loxapine demonstrates intermediate affinity for the 5-HT2C receptor.[2][5]

-

Adrenergic α1 Receptors: Blockade of these receptors can lead to orthostatic hypotension and dizziness.

-

Histamine H1 Receptors: Antagonism at H1 receptors is responsible for the sedative and hypnotic effects observed with loxapine.[6]

-

Muscarinic M1 Receptors: Anticholinergic effects, such as dry mouth, blurred vision, and constipation, result from the blockade of these receptors.[1]

Data Presentation

The following tables summarize the quantitative pharmacological data for loxapine.

Table 1: Receptor Binding Affinity of Loxapine

| Receptor Subtype | K_b_ (nM) | Reference(s) |

| Dopamine | ||

| D₂ | < 2 | |

| D₁ | 12 - 29 | [2] |

| D₄ | 12 - 29 | [2] |

| D₅ | 12 - 29 | [2] |

| D₃ | > 1000 | [2] |

| Serotonin | ||

| 5-HT₂ₐ | < 2 | [2] |

| 5-HT₂c | 12 - 29 | [2] |

| 5-HT₁ₐ | > 1000 | [2] |

| 5-HT₆ | > 1000 | [2] |

| 5-HT₇ | > 1000 | [2] |

| Other | K_i (nM) | |

| Histamine H₁ | 5.2 | |

| Adrenergic α₁ | 31 | |

| Muscarinic M₁ | 158 | |

| (Note: K_b_ and K_i_ are inhibition constants that represent the concentration of a drug required to occupy 50% of the receptors. Lower values indicate higher affinity.) |

Table 2: Pharmacokinetic Parameters of Loxapine (Oral Administration)

| Parameter | Value | Reference(s) |

| Absorption | ||

| T_max_ (Time to Peak Plasma Conc.) | 1 - 3 hours | |

| Distribution | ||

| Protein Binding | ~97% | |

| Metabolism | ||

| Primary Metabolites | Amoxapine, 7-OH-loxapine, 8-OH-loxapine | [1] |

| Key Enzymes | CYP1A2, CYP3A4, CYP2D6 | [1] |

| Elimination | ||

| Half-life (t₁/₂) | Biphasic: ~5 hours (initial), ~19 hours (terminal) |

Mandatory Visualizations

Signaling Pathways

Caption: Loxapine's antagonism of Gαi-coupled D2 and Gαq-coupled 5-HT2A receptors.

Loxapine Metabolism

Caption: Major metabolic pathways of Loxapine via CYP450 enzymes.

Experimental Protocols

Protocol: In Vitro Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (K_i_) of this compound for a specific G-protein coupled receptor (e.g., human D2 or 5-HT2A).

Materials:

-

Cell membranes from CHO or HEK-293 cells stably expressing the human receptor of interest.

-

Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).

-

This compound stock solution and serial dilutions.

-

Non-specific binding (NSB) competitor (e.g., unlabeled Haloperidol for D2).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates, glass fiber filters, and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

Methodology:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and homogenize in cold assay buffer. Determine protein concentration using a BCA or Bradford assay. Dilute membranes to the desired final concentration (e.g., 10-20 µg protein/well).

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding (TB): Radioligand + Assay Buffer + Membranes.

-

Non-Specific Binding (NSB): Radioligand + High concentration of NSB competitor + Membranes.

-

Competition Curve: Radioligand + Serial dilutions of this compound + Membranes.

-

-

Incubation: Add the components to the wells in the specified order. The final volume is typically 200-250 µL. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of loxapine.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of loxapine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant for the receptor.

-

Caption: Workflow for an in vitro competitive radioligand binding assay.

Protocol: In Vivo PET Receptor Occupancy Study

Objective: To measure the percentage of target receptor occupancy (e.g., D2) in the brain at different plasma concentrations of loxapine.

Materials & Equipment:

-

Human subjects or non-human primates (e.g., baboons).

-

This compound for oral administration.

-

PET scanner.

-

PET radiotracer specific for the target receptor (e.g., [¹¹C]-Raclopride for D2).

-

Cyclotron for radiotracer production.

-

Arterial line for blood sampling (for full kinetic modeling).

-

Centrifuge and gamma counter for plasma analysis.

Methodology:

-

Subject Screening: Recruit healthy volunteers or patients who meet all inclusion/exclusion criteria. Obtain informed consent.

-

Baseline PET Scan (Pre-Loxapine):

-

Position the subject in the PET scanner.

-

Administer the radiotracer (e.g., [¹¹C]-Raclopride) as an intravenous bolus.

-

Perform a dynamic PET scan for 60-90 minutes.

-

If required by the modeling approach, collect serial arterial blood samples to measure the parent radiotracer concentration in plasma over time.

-

-

Loxapine Administration: Administer a single oral dose of this compound. Collect blood samples at various time points to determine the pharmacokinetic profile (plasma concentration vs. time).

-

Post-Dose PET Scan: At the time of expected peak plasma concentration of loxapine (T_max_), perform a second PET scan using the identical procedure as the baseline scan.

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET images.

-

Define regions of interest (ROIs) on the images, corresponding to areas of high receptor density (e.g., striatum for D2) and a reference region with negligible receptor density (e.g., cerebellum).

-

Generate time-activity curves (TACs) for each ROI.

-

-

Data Modeling and Occupancy Calculation:

-

Use kinetic modeling (e.g., simplified reference tissue model) to calculate the binding potential (BP_ND_) for the receptor in the target ROI for both the baseline and post-dose scans.

-

Calculate receptor occupancy (RO) using the formula: RO (%) = 100 * (BP_ND_ baseline - BP_ND_ post-dose) / BP_ND_ baseline .

-

-

Dose-Occupancy Relationship: Repeat the procedure in different cohorts of subjects with varying doses of loxapine to establish a relationship between plasma concentration and receptor occupancy.

Caption: Workflow for an in vivo PET receptor occupancy study.

Conclusion

This compound is a pharmacologically complex antipsychotic agent. Its primary mechanism involves potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors, providing a rationale for its efficacy in treating psychosis. This dual action places it at the interface between traditional and newer, atypical antipsychotics.[5] The characterization of its broad receptor binding profile through in vitro assays and the quantification of its in vivo target engagement via PET imaging are crucial for understanding its clinical effects, both therapeutic and adverse. This technical guide provides the foundational data and methodologies essential for professionals in the field of drug development and neuroscience research.

References

- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Typical and Atypical Antipsychotic Drugs Increase Extracellular Histamine Levels in the Rat Medial Prefrontal Cortex: Contribution of Histamine H1 Receptor Blockade [frontiersin.org]

Chemical structure and properties of Loxapine Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxapine succinate, a dibenzoxazepine derivative, is a potent antipsychotic agent with a well-established efficacy and safety profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details the compound's mechanism of action, centered on dopamine and serotonin receptor antagonism, and presents comprehensive pharmacokinetic data across various administration routes. Furthermore, this document outlines key experimental protocols for the assessment of its fundamental properties, serving as a valuable resource for researchers and professionals engaged in drug development and neuroscience.

Chemical Structure and Physicochemical Properties

This compound is the succinate salt of loxapine. Chemically, loxapine is 2-chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1][2]oxazepine. The succinate salt enhances the aqueous solubility of the loxapine base.

Chemical Structure of this compound:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄ClN₃O₅ | [3][4] |

| Molecular Weight | 445.90 g/mol | [3] |

| CAS Number | 27833-64-3 | [3] |

| Melting Point | 150-153 °C | [2] |

| pKa | 6.6 | [2] |

| Solubility | Soluble in water and methanol. Sparingly soluble in aqueous buffers. Soluble in DMSO and DMF. | [5][6] |

| Appearance | White to yellowish crystalline powder. | [2] |

Synthesis of this compound

The synthesis of loxapine involves a multi-step process, followed by the formation of the succinate salt. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of Loxapine

A patented method for the preparation of loxapine involves the following key steps[1]:

-

Condensation: A condensation reaction is carried out between 2-(2-nitrophenoxy)-5-chloro-benzonitrile and N-methylpiperazine in an organic solvent.

-

Reduction and Cyclization: The resulting intermediate undergoes a reduction of the nitro group, followed by a cyclization reaction to form the dibenzoxazepine ring system of loxapine.

-

Purification: The crude loxapine product is then purified using standard techniques such as crystallization or chromatography.

Formation of this compound

To prepare this compound, the purified loxapine base is reacted with succinic acid in an appropriate solvent, leading to the precipitation of the this compound salt, which is then collected and dried.

Mechanism of Action and Receptor Binding Profile

This compound exerts its antipsychotic effects primarily through the antagonism of dopamine and serotonin receptors in the central nervous system.[7]

Signaling Pathway of this compound

The primary mechanism involves the blockade of postsynaptic dopamine D2 receptors and serotonin 5-HT2A receptors.[7] This dual antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia.

Caption: Loxapine's antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Receptor Binding Affinity

Loxapine exhibits a high affinity for several neurotransmitter receptors, which contributes to its therapeutic effects and side effect profile.

Table 2: Receptor Binding Affinity (Ki) of Loxapine

| Receptor | Ki (nM) | Reference |

| Dopamine D₂ | <2 | [1] |

| Dopamine D₄ | 7.5 | [8] |

| Dopamine D₁ | 12-29 | [1] |

| Serotonin 5-HT₂A | <2 | [1] |

| Serotonin 5-HT₂c | 12-29 | [1] |

| Histamine H₁ | High Affinity (qualitative) | [9] |

| Adrenergic α₁ | Moderate Affinity (qualitative) | [7] |

| Cholinergic M₁ | Moderate Affinity (qualitative) | [9] |

Experimental Protocol: Receptor Binding Assay (General)

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a specific receptor.

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK-293 cells for D₂ or 5-HT₂A receptors) are prepared.[10]

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]raclopride for D₂ receptors or [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the test compound (this compound).[7]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]

Pharmacokinetics

The pharmacokinetic profile of this compound varies depending on the route of administration.

Table 3: Pharmacokinetic Parameters of Loxapine (Oral Administration)

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1-3 hours | [9] |

| Bioavailability | ~30% | |

| Protein Binding | ~97% | |

| Metabolism | Extensive hepatic metabolism via CYP1A2, CYP2D6, and CYP3A4. | [9] |

| Major Metabolites | 8-hydroxyloxapine, 7-hydroxyloxapine, amoxapine | [5] |

| Elimination Half-life | Biphasic: 5 hours (initial), 19 hours (terminal) | [5] |

| Excretion | Primarily in urine as conjugates and in feces as unconjugated metabolites. |

Table 4: Pharmacokinetic Parameters of Loxapine (Inhaled Administration)

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 2 minutes | |

| Cmax (Maximum Plasma Concentration) - 10 mg dose | 217 ± 208 ng/mL | |

| AUCinf (Area Under the Curve) - 10 mg dose | 178 ± 43.8 ng·h/mL | |

| Elimination Half-life | 6-8 hours |

Table 5: Pharmacokinetic Parameters of Loxapine (Intramuscular Administration)

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~90 minutes | [10] |

| AUC (Area Under the Curve) | Larger than oral administration | [5] |

| Peak Plasma Levels | Higher than oral administration | [5] |

Experimental Protocol: Pharmacokinetic Study (General Workflow)

A typical clinical pharmacokinetic study involves the following steps:

Caption: General workflow for a clinical pharmacokinetic study.

-

Subject Enrollment: Healthy volunteers or patients are enrolled after providing informed consent.

-

Drug Administration: A single dose of this compound is administered via the desired route.

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

-

Bioanalysis: Plasma concentrations of loxapine and its major metabolites are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Clinical Applications and Safety Profile

This compound is indicated for the treatment of schizophrenia. It is effective in managing both acute and chronic phases of the illness.

Efficacy

Clinical studies have demonstrated the efficacy of this compound in reducing the symptoms of schizophrenia compared to placebo. Its efficacy is considered comparable to other typical and atypical antipsychotics.

Safety and Tolerability

Common adverse effects associated with this compound include sedation, extrapyramidal symptoms (EPS), dry mouth, and constipation. As with other antipsychotics, there is a risk of tardive dyskinesia with long-term use.

Conclusion

This compound is a well-characterized antipsychotic agent with a robust dataset supporting its clinical use. Its dual antagonism of dopamine D2 and serotonin 5-HT2A receptors provides a strong rationale for its therapeutic effects. The distinct pharmacokinetic profiles associated with its different formulations offer versatility in clinical practice. This technical guide provides a comprehensive resource for scientists and clinicians, consolidating key information on the chemical, pharmacological, and clinical aspects of this compound to support further research and development in the field of neuropsychopharmacology.

References

- 1. CN103570641A - Preparation method of loxapine and key intermediate of loxapine - Google Patents [patents.google.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Clinical and plasma level characteristics of intramuscular and oral loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2006034414A2 - Loxapine analogs and methods of use thereof - Google Patents [patents.google.com]

- 5. LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]

Loxapine Succinate's Effects on Neuronal Signaling Cascades: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of loxapine succinate, focusing on its interaction with key neuronal signaling cascades. The information presented herein is intended to support research, discovery, and development efforts in the field of psychopharmacology.

Core Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

Loxapine, a dibenzoxazepine tricyclic antipsychotic agent, exerts its primary therapeutic effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] While historically classified as a typical antipsychotic, its potent blockade of both D2 and 5-HT2A receptors gives it an "atypical" profile, which is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a potentially lower incidence of extrapyramidal side effects compared to purely dopaminergic antagonists.[3][4]

Quantitative Analysis of Receptor Binding Affinity

The affinity of loxapine for various neurotransmitter receptors has been quantified through radioligand binding assays, providing insight into its pharmacological profile. The equilibrium dissociation constant (Kb) and the inhibition constant (Ki) are key measures of a drug's binding affinity to a receptor. A lower value indicates a higher affinity.

| Receptor Subtype | Binding Affinity (Kb in nM)[5] | Binding Affinity (Ki in nM)[6] |

| Dopamine Receptors | ||

| D1 | 12 - 29 | - |

| D2 | < 2 | - |

| D3 | > 1000 | - |

| D4 | 12 - 29 | - |

| D5 | 12 - 29 | - |

| Serotonin Receptors | ||

| 5-HT1A | > 1000 | > 1000 |

| 5-HT2A | < 2 | 6.2 (human) |

| 5-HT2C | 12 - 29 | - |

| 5-HT4 | > 1000 | - |

| 5-HT6 | > 1000 | - |

| 5-HT7 | > 1000 | - |

| Adrenergic Receptors | ||

| α1 | - | < 100 |

| α2 | - | < 1000 |

| Muscarinic Receptors | ||

| M1 | - | < 1000 |

Note: '-' indicates data not available in the cited sources. Kb and Ki values are comparable measures of binding affinity.

Impact on Neuronal Signaling Cascades

Loxapine's antagonism of D2 and 5-HT2A receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal function.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[7] Antagonism of the D2 receptor by loxapine is expected to disinhibit adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB).[8]

Furthermore, D2 receptor signaling can also modulate the Akt/GSK-3β pathway.[9] Loxapine's blockade of D2 receptors may lead to alterations in the phosphorylation state and activity of Akt and Glycogen Synthase Kinase-3β (GSK-3β), key regulators of cellular processes like gene expression, synaptic plasticity, and cell survival.[9]

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is a GPCR that couples to the Gαq/11 subunit.[1] Antagonism of this receptor by loxapine blocks the serotonin-induced activation of phospholipase C (PLC). This inhibition prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] Consequently, the downstream signaling events, including the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), are attenuated.[10] The modulation of this pathway is thought to contribute to loxapine's effects on mood, cognition, and its reduced propensity to cause extrapyramidal symptoms.[4]

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling cascades affected by this compound.

Caption: Loxapine's antagonism of the D2 receptor signaling pathway.

Caption: Loxapine's antagonism of the 5-HT2A receptor signaling pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of loxapine with neuronal signaling cascades.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of loxapine for the dopamine D2 receptor using [3H]-Spiperone as the radioligand.[11][12]

-

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

[3H]-Spiperone (Radioligand)

-

This compound (Test compound)

-

(+)-Butaclamol (for non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

-

-

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well microplate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of 10 µM (+)-butaclamol (for non-specific binding) or 50 µL of loxapine dilution.

-

50 µL of [3H]-Spiperone at a final concentration approximating its Kd value.

-

100 µL of D2 receptor-containing membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the loxapine concentration.

-

Determine the IC50 value (the concentration of loxapine that inhibits 50% of specific [3H]-Spiperone binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a cell-based functional assay to measure the antagonistic effect of loxapine on 5-HT2A receptor-mediated calcium mobilization.[10][13]

-

Materials:

-

CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor

-

Fluo-4 AM or other suitable calcium-sensitive fluorescent dye

-

This compound (Test compound)

-

Serotonin (Agonist)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities and automated liquid handling

-

-

Procedure:

-

Seed the 5-HT2A expressing cells into the microplates and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Place the plate in the fluorescence plate reader and initiate kinetic reading.

-

After establishing a stable baseline fluorescence, inject a pre-determined concentration of serotonin (typically EC80) into the wells.

-

Continue to record the fluorescence intensity for a set period to capture the calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

-

Plot the percentage of inhibition against the logarithm of the loxapine concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

In Vivo Microdialysis for Dopamine and Serotonin

This protocol provides a general framework for in vivo microdialysis to measure the effects of loxapine on extracellular levels of dopamine and serotonin in the brain of a freely moving animal.[4][14][15]

-

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4

-

This compound for systemic or local administration

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD)

-

-

Procedure:

-

Surgery: Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum or prefrontal cortex) of the animal. Allow for a post-operative recovery period.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Baseline Collection: After an equilibration period, collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish baseline neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).

-

Post-Drug Collection: Continue to collect dialysate samples at the same intervals to monitor changes in dopamine and serotonin levels.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine and serotonin concentrations using HPLC-ECD.

-

-

Data Analysis:

-

Quantify the concentrations of dopamine and serotonin in each sample based on the peak areas from the HPLC chromatogram.

-

Express the post-drug neurotransmitter levels as a percentage of the average baseline levels.

-

Analyze the time course of changes in neurotransmitter levels and perform statistical analysis to determine the significance of loxapine's effects.

-

Conclusion

This compound's pharmacological profile is characterized by high-affinity antagonism of both dopamine D2 and serotonin 5-HT2A receptors. This dual action modulates key downstream signaling cascades, including the Gαi/o-cAMP-PKA and Gαq/11-PLC-IP3/DAG pathways, which are central to its antipsychotic efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of loxapine and other psychotropic compounds, facilitating a deeper understanding of their mechanisms of action and aiding in the development of novel therapeutics for neuropsychiatric disorders. Further research is warranted to fully elucidate the quantitative impact of loxapine on the phosphorylation and activity of downstream effectors such as Akt, GSK-3β, and CREB.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 3. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 12. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Loxapine Succinate: A Comprehensive Analysis of its In Vitro and In Vivo Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxapine, a dibenzoxazepine tricyclic antipsychotic agent, has been a cornerstone in the management of schizophrenia for several decades.[1] While historically classified as a typical antipsychotic, emerging evidence suggests a more complex pharmacological profile, exhibiting characteristics of atypical antipsychotics. This in-depth technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of loxapine succinate, offering valuable insights for researchers and professionals involved in drug development and neuroscience. By presenting detailed experimental protocols, quantitative data, and visualizations of its mechanisms of action, this guide aims to be an essential resource for understanding the multifaceted nature of loxapine.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound is characterized by its interactions with a range of neurotransmitter receptors, primarily dopamine and serotonin receptors. These interactions form the basis of its therapeutic efficacy and side-effect profile.

Receptor Binding Affinity

Loxapine exhibits a broad receptor binding profile, with high affinity for several dopamine and serotonin receptor subtypes. The binding affinities (Ki or Kb values) are crucial for understanding its potency at various molecular targets. A summary of the binding affinities of loxapine for key human recombinant receptors is presented in Table 1.

| Receptor Subtype | Binding Affinity (K_b_) [nM][2][3] |

| Dopamine D₂ | <2 |

| Dopamine D₁ | 12-29 |

| Dopamine D₄ | 12-29 |

| Dopamine D₅ | 12-29 |

| Dopamine D₃ | >1000 |

| Serotonin 5-HT₂ₐ | <2 |

| Serotonin 5-HT₂c | 12-29 |

| Serotonin 5-HT₁ₐ | >1000 |

| Serotonin 5-HT₄ | >1000 |

| Serotonin 5-HT₆ | >1000 |

| Serotonin 5-HT₇ | >1000 |

| Table 1: In Vitro Receptor Binding Affinities of this compound |

Loxapine demonstrates high affinity for both dopamine D₂ and serotonin 5-HT₂ₐ receptors, with a 5-HT₂ₐ/D₂ ratio greater than 1, a characteristic often associated with atypical antipsychotics.[2][3] It also shows intermediate affinity for D₁, D₄, D₅, and 5-HT₂c receptors.[2][3] Notably, loxapine has a low affinity for D₃, 5-HT₁ₐ, 5-HT₄, 5-HT₆, and 5-HT₇ receptors.[2][3]

Functional Activity

The functional consequences of loxapine's receptor binding are critical to its pharmacological effects. As an antagonist at D₂ and 5-HT₂ₐ receptors, loxapine modulates downstream signaling pathways.

Dopamine D₂ Receptor Antagonism: Loxapine's antagonism of the D₂ receptor, which is coupled to Gαi/o proteins, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting the adenylyl cyclase pathway.[4]

Serotonin 5-HT₂ₐ Receptor Antagonism: By blocking the 5-HT₂ₐ receptor, which is coupled to Gαq/11 proteins, loxapine inhibits the phospholipase C (PLC) pathway. This results in the reduced production of the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5]

While specific EC₅₀ or IC₅₀ values for loxapine's functional activity on second messenger systems are not consistently reported across the literature, its antagonistic properties at these receptors are well-established.

In Vivo Pharmacology

The in vivo pharmacological effects of this compound encompass its pharmacokinetic properties and its impact on animal models of psychosis, providing insights into its clinical efficacy and potential side effects.

Pharmacokinetics

Following oral administration, loxapine is rapidly and almost completely absorbed.[6] However, it undergoes extensive first-pass metabolism, resulting in an oral bioavailability of approximately 30%.[7] Peak plasma concentrations are typically reached within 1 to 3 hours after oral administration.[6] The terminal half-life of oral loxapine is approximately 4 hours.[7][8] For the inhaled formulation, the median time to peak plasma concentration (Tmax) is a rapid 2 minutes, with a half-life of about 7 to 8 hours.[1][9] Loxapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, and its metabolites are excreted in the urine and feces.[7][10]

| Parameter | Oral Administration | Inhaled Administration |

| Bioavailability | ~30%[7] | N/A |

| Tₘₐₓ | 1-3 hours[6] | 2 minutes[1][9] |

| Half-life (t₁/₂) | ~4 hours[7][8] | ~7-8 hours[9] |

| Table 2: Pharmacokinetic Parameters of this compound |

Animal Models of Antipsychotic Activity

Conditioned Avoidance Response (CAR): The CAR test is a widely used preclinical model to predict the antipsychotic efficacy of drugs.[6][11] Antipsychotics selectively suppress the conditioned avoidance response without impairing the escape response.[11] Loxapine has been shown to be effective in this model, indicating its potential for antipsychotic activity.

Catalepsy: The induction of catalepsy in rodents is often used as a predictor of extrapyramidal side effects (EPS) in humans.[12][13] Loxapine has been shown to induce catalepsy in rats, particularly at higher doses, which aligns with its classification as a typical antipsychotic, although its propensity to cause EPS is considered to be lower than some other typical agents.[7][14] A subcutaneous dose of 0.3 mg/kg of loxapine has been shown to induce catalepsy in rats.[7][14]

Experimental Protocols

In Vitro: Radioligand Binding Assay

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the affinity of loxapine for a specific receptor (e.g., dopamine D₂).

Materials:

-

Cell membranes expressing the human recombinant D₂ receptor (e.g., from CHO or HEK-293 cells).

-

Radioligand (e.g., [³H]-Spiperone).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known D₂ antagonist like haloperidol).

-

96-well microplates.

-

Filter mats (e.g., GF/B or GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its K_d_, and either buffer, loxapine solution, or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the loxapine concentration.

-

Determine the IC₅₀ value (the concentration of loxapine that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Radioligand Binding Assay Workflow Diagram.

In Vivo: Catalepsy Bar Test in Rats

This protocol describes a standard method for assessing catalepsy in rats following the administration of loxapine.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

This compound solution for injection (subcutaneous or intraperitoneal).

-

Vehicle control (e.g., saline).

-

A horizontal bar (approximately 1 cm in diameter) raised about 9-10 cm from a flat surface.

-

A stopwatch.

Procedure:

-

Habituate the rats to the testing room and equipment for a few days prior to the experiment.

-

On the test day, administer this compound or vehicle control to the rats.

-

At specified time points after injection (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy.

-

Gently place the rat's forepaws on the horizontal bar.

-

Start the stopwatch and measure the time the rat remains in this unnatural posture.

-

The endpoint is when the rat removes both forepaws from the bar. A cut-off time is typically set (e.g., 180 seconds).

-

Record the latency to descend for each rat at each time point.

-

A positive cataleptic response is often defined as remaining on the bar for a predetermined duration (e.g., >20 seconds).

-

Analyze the data by comparing the catalepsy scores or latencies between the loxapine-treated and control groups.

Catalepsy Bar Test Protocol Diagram.

Signaling Pathways

Loxapine exerts its therapeutic effects by modulating key signaling pathways through its antagonist actions at D₂ and 5-HT₂ₐ receptors.

Dopamine D₂ Receptor Signaling Pathway

The dopamine D₂ receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Activation of the D₂ receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in the production of the second messenger cyclic AMP (cAMP). Loxapine, as a D₂ antagonist, blocks the binding of dopamine to the receptor, thereby preventing this inhibitory effect and leading to a relative increase in cAMP levels.

Loxapine's Antagonism of the Dopamine D₂ Receptor Signaling Pathway.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

The serotonin 5-HT₂ₐ receptor is a GPCR that couples to the Gαq/11 subunit. When activated by serotonin, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). Loxapine's antagonism at the 5-HT₂ₐ receptor blocks this cascade, leading to a reduction in intracellular calcium and PKC activation.

Loxapine's Antagonism of the Serotonin 5-HT₂ₐ Receptor Signaling Pathway.

Conclusion